7,11-Bis(3-nitrophenyl)-2,4,8,10-tetraazaspiro[5.5]undecane-1,3,5,9-tetrone
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Overview
Description
7,11-Bis(3-nitrophenyl)-2,4,8,10-tetraazaspiro[5.5]undecane-1,3,5,9-tetrone is a complex spiro compound that features a unique structure combining a cyclohexanone ring and a pyrimidine-trione ring. This compound belongs to the class of spiro-heterocyclic compounds, which are known for their diverse biological activities and applications in various fields such as pharmaceuticals, agriculture, and materials science.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7,11-Bis(3-nitrophenyl)-2,4,8,10-tetraazaspiro[5.5]undecane-1,3,5,9-tetrone typically involves a multi-step process. One common method is the intermolecular double-Michael addition reaction, which provides excellent yield and regioselectivity . The reaction conditions often include the use of polar solvents and specific catalysts to facilitate the formation of the spiro compound.
Industrial Production Methods
Industrial production of this compound may involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions such as temperature, pressure, and solvent choice to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques like crystallization and chromatography can further enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
7,11-Bis(3-nitrophenyl)-2,4,8,10-tetraazaspiro[5.5]undecane-1,3,5,9-tetrone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives.
Reduction: Reduction reactions can modify the nitro groups to amine groups.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the nitro groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Nucleophiles like amines and thiols can be used under basic conditions to achieve substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, reduction of the nitro groups can yield amine derivatives, while oxidation can produce various oxygenated compounds.
Scientific Research Applications
7,11-Bis(3-nitrophenyl)-2,4,8,10-tetraazaspiro[5.5]undecane-1,3,5,9-tetrone has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.
Industry: Utilized in the synthesis of novel catalysts and special organic optoelectronic materials.
Mechanism of Action
The mechanism of action of 7,11-Bis(3-nitrophenyl)-2,4,8,10-tetraazaspiro[5.5]undecane-1,3,5,9-tetrone involves its interaction with specific molecular targets and pathways. The compound’s unique structure allows it to interact with various enzymes and receptors, potentially inhibiting or activating their functions. The nitro groups can undergo reduction to form reactive intermediates that further interact with biological molecules, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
7,11-Bis(2,4-dichlorophenyl)-2,4-dimethyl-2,4-diazaspiro[5.5]undecane-1,3,5,9-tetraone: This compound has similar spiro-heterocyclic structure but with different substituents, leading to distinct chemical and biological properties.
1,3-Dioxane-1,3-dithiane spiranes: These compounds feature different heteroatoms in the spiro unit, resulting in unique stereochemistry and reactivity.
Uniqueness
7,11-Bis(3-nitrophenyl)-2,4,8,10-tetraazaspiro[5.5]undecane-1,3,5,9-tetrone is unique due to its specific combination of nitro groups and spiro-heterocyclic structure. This combination imparts distinct chemical reactivity and potential biological activities, making it a valuable compound for various research and industrial applications.
Properties
Molecular Formula |
C19H14N6O8 |
---|---|
Molecular Weight |
454.3 g/mol |
IUPAC Name |
7,11-bis(3-nitrophenyl)-2,4,8,10-tetrazaspiro[5.5]undecane-1,3,5,9-tetrone |
InChI |
InChI=1S/C19H14N6O8/c26-15-19(16(27)23-18(29)22-15)13(9-3-1-5-11(7-9)24(30)31)20-17(28)21-14(19)10-4-2-6-12(8-10)25(32)33/h1-8,13-14H,(H2,20,21,28)(H2,22,23,26,27,29) |
InChI Key |
SMMMNTDCNCYPPT-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC(=C1)[N+](=O)[O-])C2C3(C(NC(=O)N2)C4=CC(=CC=C4)[N+](=O)[O-])C(=O)NC(=O)NC3=O |
Origin of Product |
United States |
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